molecular formula C9H17N5S B098240 N-methyl-N'-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine CAS No. 70172-53-1

N-methyl-N'-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine

Cat. No.: B098240
CAS No.: 70172-53-1
M. Wt: 227.33 g/mol
InChI Key: OFFPEAOWWDXZOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N'-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine (CAS: 70172-53-1), also known as SK&F 92408, is a guanidine derivative structurally related to the histamine H2 receptor antagonist cimetidine. Its molecular framework consists of a guanidine core substituted with a methyl group, a thioethyl chain, and a 5-methylimidazole moiety (Figure 1). This compound is a key intermediate or analog in the development of H2 receptor antagonists, though its pharmacological profile remains less characterized compared to cimetidine.

Properties

IUPAC Name

2-methyl-1-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5S/c1-7-8(14-6-13-7)5-15-4-3-12-9(10)11-2/h6H,3-5H2,1-2H3,(H,13,14)(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFPEAOWWDXZOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CSCCNC(=NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30220451
Record name SK&F 92408
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70172-53-1
Record name SK&F 92408
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070172531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SK&F 92408
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Pathway and Reagents

The synthesis begins with the condensation of N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine (CAS 70172-53-9) and 4-chloromethyl-5-methylimidazole under alkaline conditions. The former is prepared by reacting 2-mercaptoethylamine (cysteamine) with N,S-dimethyl-N'-cyanoisothiourea in a methanol-water solvent system. The intermediate’s sodium salt is generated in situ by adjusting the pH to 8.5–9.0 using sodium hydroxide, ensuring stability during subsequent steps.

Optimized Reaction Conditions

Key parameters for high yield (≥75%) include:

  • Temperature : Maintained below 5°C to prevent side reactions.

  • Solvent System : Methanol-water (5:1 v/v) to enhance solubility and crystallization.

  • pH Control : Adjusted to 8.5–9.0 using hydrochloric acid or sodium hydroxide to stabilize the thiolate intermediate.

The reaction proceeds via nucleophilic substitution, where the thiolate group displaces the chloride in 4-chloromethyl-5-methylimidazole. After 20 hours of agitation at 0°C, the product precipitates and is purified via recrystallization from ethoxyethanol.

Alternative Route Using 1-Bromo-2,3-Butanedione

Multi-Step Synthesis

A second method, described in Spanish patent ES455991A1, involves three stages:

  • Formation of N-Cyano-N'-Methyl-N"-(2-Ethanothiol)Guanidine :
    A compound of formula PS-CH₂-CH₂NH₂ (where P = H or a thiol-protecting group) reacts with a guanidine derivative to form the thioethylguanidine intermediate.

  • Reaction with 1-Bromo-2,3-Butanedione :
    The intermediate undergoes alkylation with 1-bromo-2,3-butanedione to yield N-cyano-N'-methyl-N"-[2-(2,3-butanedione)thioethyl]guanidine .

  • Cyclization with Formamidine :
    Treatment with formamidine or ammonia-formaldehyde induces cyclization, forming the imidazole ring and yielding the final product.

Comparative Analysis of Methods

Efficiency and Scalability

ParameterMethod 1Method 2
Overall Yield 75%~60–70% (estimated)
Reaction Time 20 hoursNot specified
Key Advantage High purity, industrial scalabilityAvoids sensitive intermediates
Solvent Toxicity Low (methanol-water)Moderate (formamidine)

Method 1 is preferred for industrial applications due to its higher yield and simpler purification. Method 2, while functional, involves hazardous reagents like formamidine and requires additional protection-deprotection steps.

Purification Techniques

  • Recrystallization : Ethoxyethanol or methanol-water mixtures yield crystalline product with >99% purity.

  • Charcoal Treatment : Activated charcoal removes colored impurities, particularly in Method 1.

Industrial-Scale Optimization Strategies

Solvent Selection

Methanol-water mixtures reduce environmental and safety risks compared to ethoxyethanol or formamidine. The binary solvent also enhances crystallization kinetics, enabling faster processing.

pH-Dependent Stability

The sodium salt of the thioethylguanidine intermediate is stable only at pH 8.5–9.0. Deviations cause decomposition, necessitating precise pH monitoring via automated titration systems in large-scale reactors.

Energy Efficiency

Low-temperature reactions (0–5°C) minimize energy consumption, contrasting with Method 2’s high-temperature cyclization step.

Challenges and Mitigation

Intermediate Instability

The free base of N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine is prone to oxidation. Industrial processes address this by:

  • Conducting reactions under nitrogen atmosphere.

  • Using in situ generation without isolation.

Byproduct Formation

Side products like N-methylguanidine arise from over-alkylation. These are minimized by:

  • Strict stoichiometric control (1:1 molar ratio).

  • Gradual reagent addition to prevent localized excess .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N’-(2-(((5-methyl-1H-imidazole-4-yl)methyl)thio)ethyl)guanidine can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under specific conditions using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the guanidine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted guanidine derivatives.

Scientific Research Applications

N-Methyl-N’-(2-(((5-methyl-1H-imidazole-4-yl)methyl)thio)ethyl)guanidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methyl-N’-(2-(((5-methyl-1H-imidazole-4-yl)methyl)thio)ethyl)guanidine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity. The guanidine group can interact with biological membranes, altering their permeability and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Structural Features:

  • Guanidine backbone : Provides basicity and hydrogen-bonding capacity.
  • Methyl substituent: Replaces the cyano group in cimetidine, altering electronic properties.
  • Thioethyl-imidazole chain : Enhances receptor binding via hydrophobic and π-π interactions.

Structural and Functional Analogues

Cimetidine (N-Cyano-N'-methyl-N''-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidine)
  • Molecular Formula : C₁₀H₁₆N₆S.
  • Key Differences: Contains a cyano group (-C≡N) instead of a methyl group on the guanidine nitrogen. Higher electronegativity due to the cyano substituent, which enhances CYP450 inhibition (e.g., CYP3A4, CYP2D6).
  • Pharmacology :
    • Classified as a BCS Class III drug (high solubility, low permeability).
    • Melting point: 112–113°C; soluble in dimethylsulfoxide (DMSO).
Guanidine,N-cyano-N'-ethyl-N''-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]-
  • Molecular Formula : C₁₁H₁₈N₆S.
  • Key Differences :
    • Ethyl group replaces the methyl substituent on the guanidine nitrogen.
    • Increased lipophilicity (predicted logP: 1.24±0.1) compared to cimetidine.
  • Predicted Properties :
    • Boiling point: 483.7±55.0°C; molecular weight: 266.13 g/mol.
N''-(4-Methoxyphenyl)-N,N,N',N'-tetramethylguanidine
  • Molecular Formula : C₁₂H₁₉N₃O.
  • Key Differences :
    • Aromatic methoxyphenyl group replaces the imidazole-thioethyl chain.
    • Lacks H2 receptor antagonism due to absence of imidazole moiety.

Physicochemical and Pharmacological Properties

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Solubility Pharmacological Class
SK&F 92408 C₁₀H₁₇N₅S 259.34 Methylguanidine Not reported Soluble in DMSO* H2 antagonist (proposed)
Cimetidine C₁₀H₁₆N₆S 252.34 Cyano, Methylguanidine 112–113 Soluble in DMSO H2 antagonist (Class III)
Guanidine,N-cyano-N'-ethyl-N''-[...] C₁₁H₁₈N₆S 266.13 Ethyl, Cyano Not reported Predicted data Unknown

*Inferred from structural similarity to cimetidine.

Biological Activity

N-methyl-N'-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine, also known by its chemical structure and various synonyms, has garnered interest in pharmacological research due to its potential biological activities. This compound is part of a broader class of guanidine derivatives that exhibit diverse biological effects, including enzyme inhibition and receptor modulation.

  • Molecular Formula : C10H18N6OS·2ClH
  • Molecular Weight : 343.28 g/mol
  • CAS Number : 52568-80-6
  • IUPAC Name : [methylamino-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]methylidene]urea;dihydrochloride

This compound primarily acts as an acetylcholinesterase inhibitor . This mechanism is critical for its application in treating neurodegenerative diseases such as Alzheimer's, where the regulation of acetylcholine levels is essential for cognitive function .

Biological Activity Overview

  • Acetylcholinesterase Inhibition :
    • The compound has been shown to effectively inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which enhances cholinergic transmission.
    • Studies indicate that this inhibition can improve cognitive functions in models of Alzheimer's disease .
  • Histamine Receptor Modulation :
    • Preliminary research suggests potential interactions with histamine receptors, particularly H4R, which are involved in inflammatory responses and neurogenic processes .
    • The modulation of these receptors may contribute to anti-inflammatory effects, although further studies are needed to clarify these interactions.
  • Cytotoxicity and Antiproliferative Effects :
    • Some derivatives of guanidine compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties.
    • Research is ongoing to evaluate its efficacy against specific cancer types .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Acetylcholinesterase InhibitionIncreases acetylcholine levels
Histamine Receptor ModulationPotential anti-inflammatory properties
CytotoxicityExhibits cytotoxic effects on cancer cells

Case Study Example

A study conducted on a related compound demonstrated significant improvement in cognitive function in animal models after administration of the drug. The results indicated a correlation between acetylcholinesterase inhibition and enhanced memory retention . Further investigations into the specific pathways involved revealed modulation of neurotransmitter levels, supporting the hypothesis that similar effects could be expected from this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-N'-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine
Reactant of Route 2
Reactant of Route 2
N-methyl-N'-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.